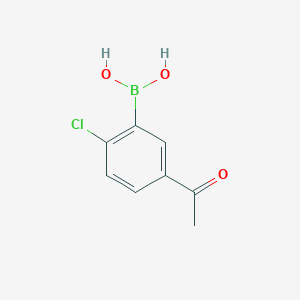

5-Acetyl-2-chlorophenylboronic acid

Overview

Description

5-Acetyl-2-chlorophenylboronic acid is a chemical compound with the molecular formula C8H8BClO3 and a molecular weight of 198.41 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 198.41 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

1. Synthesis of Complex Organic Compounds 5-Acetyl-2-chlorophenylboronic acid is utilized in the synthesis of various complex organic compounds. For instance, it plays a role in the palladium-catalyzed cascade reaction of o-cyanobiaryls with arylboronic acids. This reaction leads to the formation of 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines, which are a class of seven-membered compounds. These compounds demonstrate good functional group compatibility and selectivity. This process involves steps like carbopalladation of nitrile and oxidative Heck coupling (Xinrong Yao et al., 2019).

2. Adsorption Studies and Environmental Applications In environmental science, derivatives of this compound are studied for their adsorption behavior. For example, studies have been conducted on the adsorption thermodynamics of 2,4,5-trichlorophenoxy acetic acid on specific nano-composites. These studies involve understanding thermodynamic parameters like Freundlich constants and Langmuir constants on cation-exchangers, which are vital for environmental remediation and purification processes (A. Khan & T. Akhtar, 2011).

3. Catalyst in Organic Reactions this compound and its derivatives are used as catalysts or intermediates in various organic reactions. An example includes the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters. This reaction, catalyzed by a dicationic palladium(II)-chiraphos complex, provides a straightforward approach to synthesizing optically active β-aryl esters, which are useful in pharmaceutical synthesis (T. Nishikata et al., 2008).

4. Synthesis of Antimicrobial Agents Derivatives of this compound are also pivotal in the synthesis of various antimicrobial agents. For example, formazans from Mannich base of specific thiadiazole compounds, which have shown moderate antimicrobial activity, are synthesized using related compounds (P. Sah et al., 2014).

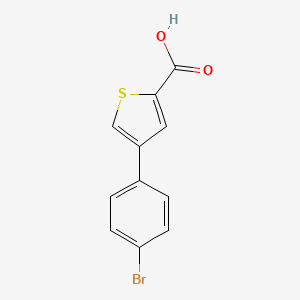

5. Pharmaceutical Research and Drug Synthesis In pharmaceutical research, compounds related to this compound are used in synthesizing a variety of drugs. This includes the synthesis of thiophene-based derivatives for spasmolytic activity, where compounds exhibit potentially good spasmolytic effects. This demonstrates the compound's relevance in drug discovery and development (N. Rasool et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Mode of Action

5-Acetyl-2-chlorophenylboronic acid is a type of arylboronic acid, which can participate in Suzuki-Miyaura cross-coupling reactions. This reaction allows the formation of a carbon-carbon bond between the boronic acid and an organic halide in the presence of a palladium catalyst. This property makes it a potential building block for the synthesis of complex organic molecules, including potential drug candidates.

Biochemical Pathways

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the nature of the organic halide it is coupled with in Suzuki-Miyaura reactions. The resulting compound could have a variety of effects depending on its structure and the biological targets it interacts with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at a temperature between 2-8°C . Moreover, the compound’s reactivity in Suzuki-Miyaura reactions could be affected by factors such as temperature, pH, and the presence of a suitable catalyst.

Biochemical Analysis

Biochemical Properties

5-Acetyl-2-chlorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The boronic acid group in this compound allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in biochemical assays and drug design.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . For instance, its ability to form covalent bonds with diols can impact the function of enzymes and proteins that play a role in these cellular processes. Additionally, this compound may alter the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the boronic acid group. This group can form reversible covalent bonds with diols and other hydroxyl-containing molecules, allowing this compound to act as an enzyme inhibitor or activator. These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately affecting cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at very high doses, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The boronic acid group allows it to participate in reactions that modify metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can impact its activity and function, influencing various cellular processes and biochemical reactions .

properties

IUPAC Name |

(5-acetyl-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHQVMHOGNFKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376839 | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1022922-17-3 | |

| Record name | B-(5-Acetyl-2-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.